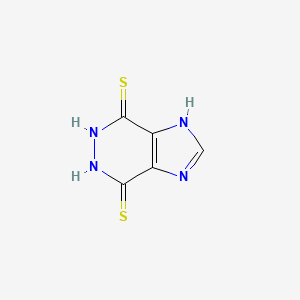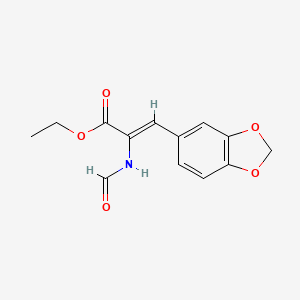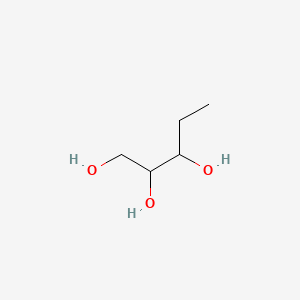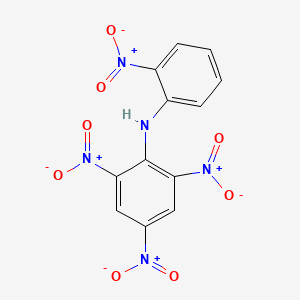
2,4,6-Trinitro-N-(2-nitrophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitro-N-(2-nitrophenyl)aniline is a chemical compound with the molecular formula C12H7N5O8. It is known for its high nitrogen content and is often used in various scientific and industrial applications. This compound is characterized by the presence of multiple nitro groups attached to an aniline structure, making it a highly nitrated aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of 2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents used in the process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
Oxidation: Further nitrated or oxidized aromatic compounds.
Reduction: Corresponding amines or partially reduced intermediates.
Substitution: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-Trinitro-N-(2-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, contributing to the compound’s biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Similar structure but lacks the additional nitro group on the phenyl ring.
2,4,6-Trinitro-N-methyl-aniline: Contains a methyl group instead of a nitro group on the phenyl ring.
2,4,6-Trinitro-N-(2,4,6-trinitrophenyl)aniline: Contains additional nitro groups on both phenyl rings
Uniqueness
2,4,6-Trinitro-N-(2-nitrophenyl)aniline is unique due to the presence of multiple nitro groups, which confer high reactivity and potential for various chemical transformations. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
38229-29-7 |
|---|---|
Molecular Formula |
C12H7N5O8 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
2,4,6-trinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)7-5-10(16(22)23)12(11(6-7)17(24)25)13-8-3-1-2-4-9(8)15(20)21/h1-6,13H |
InChI Key |
ZFEJLICGFDNABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


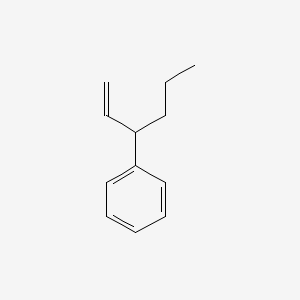
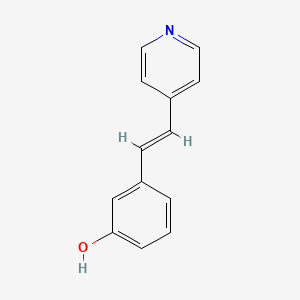
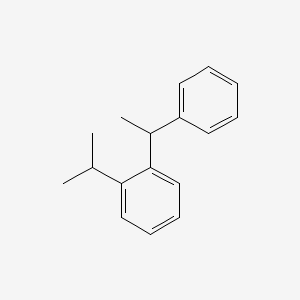
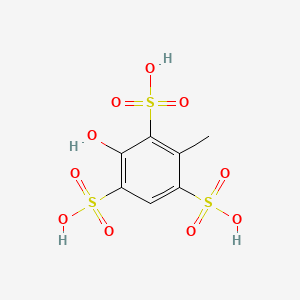


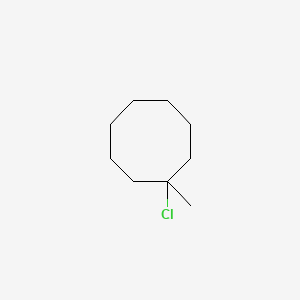

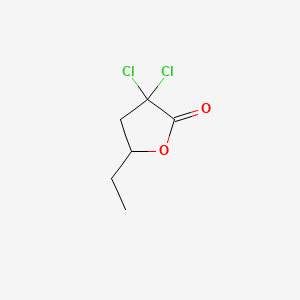

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
